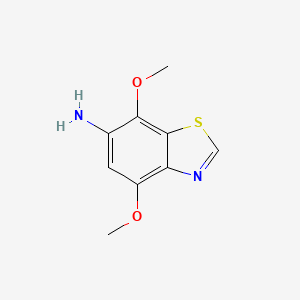

4,7-Dimethoxy-1,3-benzothiazol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

261352-89-0 |

|---|---|

Molecular Formula |

C9H10N2O2S |

Molecular Weight |

210.26 g/mol |

IUPAC Name |

4,7-dimethoxy-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C9H10N2O2S/c1-12-6-3-5(10)8(13-2)9-7(6)11-4-14-9/h3-4H,10H2,1-2H3 |

InChI Key |

RYNOXSSPUHGXSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C(=C1)N)OC)SC=N2 |

Origin of Product |

United States |

Contextualization Within the Broader 1,3 Benzothiazole Class in Chemical Sciences

The 1,3-benzothiazole scaffold is a bicyclic heterocyclic system comprising a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring containing nitrogen and sulfur atoms. This structural motif is a "privileged" structure in drug discovery, meaning it is frequently found in biologically active compounds. tandfonline.comderpharmachemica.com Benzothiazole (B30560) and its derivatives are integral to a vast number of natural and synthetic compounds and are renowned for their wide spectrum of pharmacological activities. tandfonline.comnih.govijsrst.com

The versatility of the benzothiazole core allows for substitutions at various positions, particularly at the C-2 and C-6 positions, which has been shown to significantly influence its biological effects. jyoungpharm.org This has led to the development of benzothiazole derivatives with a remarkable range of therapeutic applications. derpharmachemica.com Research has extensively documented their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, antitubercular, antimalarial, and antidiabetic agents. nih.govresearchgate.net The inherent bioactivity of the benzothiazole nucleus continues to make it a focal point for medicinal chemists seeking to develop novel therapeutic agents with improved efficacy and selectivity. tandfonline.comnih.gov

The broad utility of these compounds is not limited to medicine; they also find applications as vulcanization accelerators, antioxidants, and in the development of fluorescent materials and imaging agents. derpharmachemica.com The sustained interest in this chemical family is evidenced by the continuous exploration of new synthetic methodologies and the growing number of patents filed for benzothiazole-based compounds targeting a wide array of diseases. derpharmachemica.comnih.gov

Table 1: Documented Pharmacological Activities of the 1,3-Benzothiazole Scaffold

| Pharmacological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Anticonvulsant | Neurology |

| Antiviral | Infectious Diseases |

| Antitubercular | Infectious Diseases |

| Antimalarial | Infectious Diseases |

| Antidiabetic | Metabolic Disorders |

| Analgesic | Pain Management |

| Antioxidant | Various |

Significance of Dimethoxy Substitution Patterns in Heterocyclic Systems

Substituents play a critical role in modifying the physicochemical and biological properties of heterocyclic compounds. Methoxy (B1213986) groups (-OCH₃), being electron-donating through resonance and moderately electron-withdrawing through induction, can profoundly influence a molecule's electronic environment, lipophilicity, and metabolic stability. The presence and position of methoxy groups can fine-tune the interaction of a compound with its biological target. jksus.orgmdpi.com

In heterocyclic systems, dimethoxy substitution patterns are of particular interest. For instance, studies have shown that the presence of a 3,4-dimethoxy group on an aromatic ring attached to a benzothiazole (B30560) core can lead to good antibacterial and antifungal activity. ijper.org The methoxy groups can enhance the electron density of the aromatic system, which may facilitate crucial binding interactions, such as π-π stacking or hydrogen bonding, with biological macromolecules. eprajournals.com However, the effect can be complex; in some molecular architectures, methoxy groups have been found to increase molecular polarity, which could potentially have a detrimental effect on certain properties if not carefully considered in the molecular design.

Computational and Theoretical Chemistry in 4,7 Dimethoxy 1,3 Benzothiazol 6 Amine Research

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is essential for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

For the benzothiazole (B30560) class of compounds, molecular docking has been used to screen for potential inhibitors of various enzymes. For instance, studies on different benzothiazole derivatives have explored their binding modes with targets like GABA-aminotransferase for anticonvulsant activity or DAPA (7,8-diamino pelargonic acid aminotransaminase) for anti-tubercular effects. nih.govwjarr.com Such a study on 4,7-Dimethoxy-1,3-benzothiazol-6-amine would involve preparing its 3D structure and docking it into the active site of a relevant biological target to predict binding affinity (docking score) and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are used to investigate the electronic structure and geometry of molecules. These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

Geometrical Structure Optimization (e.g., Density Functional Theory (DFT) Methods)

Before other properties can be calculated, the most stable 3D conformation of a molecule must be determined. Density Functional Theory (DFT) is a popular and accurate method for this purpose. For example, the B3LYP functional combined with a basis set like 6-311G(d,p) is commonly used to optimize the geometry of benzothiazole derivatives. mdpi.com This process would yield precise bond lengths, bond angles, and dihedral angles for this compound.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO), Natural Bond Orbital (NBO) Analysis)

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how a molecule interacts with others. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. mdpi.com A smaller gap suggests the molecule is more reactive.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and interactions within a molecule, such as hyperconjugation, which stabilizes the system. These calculations would reveal the flow of electron density within this compound.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. nih.govbiointerfaceresearch.com An MD simulation of this compound bound to a target protein would reveal how the complex behaves in a dynamic, solvated environment, providing a more realistic assessment of binding stability than static docking alone.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. If a known active ligand for a target exists, ligand-based drug design can be used to find other molecules with similar properties. While no specific virtual screening campaigns involving this compound are documented, its structure could be used as a query in similarity searches or as a scaffold for designing new derivatives with potentially enhanced biological activity.

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the chemical structure of a molecule by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

For 4,7-Dimethoxy-1,3-benzothiazol-6-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the two protons on the benzothiazole (B30560) ring system. The methoxy (B1213986) groups would each produce a sharp singlet, and the amine group protons would also present a characteristic signal. The chemical shifts (δ), measured in parts per million (ppm), and the spin-spin coupling patterns would confirm the substitution pattern on the aromatic ring.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would yield a distinct signal. The chemical shifts of the aromatic carbons are particularly informative for confirming the positions of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from analogous structures. Solvent: DMSO-d₆.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.9 - 9.1 (singlet) | - |

| H5 | ~6.8 - 7.0 (singlet) | ~95 - 100 |

| NH₂ | ~5.0 - 5.5 (broad singlet) | - |

| OCH₃ (at C4) | ~3.8 - 4.0 (singlet) | ~55 - 57 |

| OCH₃ (at C7) | ~3.8 - 4.0 (singlet) | ~56 - 58 |

| C2 | - | ~150 - 155 |

| C4 | - | ~145 - 150 |

| C5 | - | ~95 - 100 |

| C6 | - | ~135 - 140 |

| C7 | - | ~148 - 152 |

| C3a | - | ~130 - 135 |

| C7a | - | ~140 - 145 |

Mass Spectrometry (MS, Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. ESI-MS is a soft ionization technique particularly suited for polar, thermally labile molecules, allowing for the determination of molecular weight with high accuracy.

The empirical formula for this compound is C₉H₁₀N₂O₂S, with a monoisotopic mass of 210.0463 Da. In positive ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 211.0541. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision. Tandem MS (MS/MS) experiments would involve fragmentation of the parent ion to yield structural information based on the observed daughter ions.

Table 2: Expected ESI-MS Data for this compound

| Ion | Description | Expected m/z (High Resolution) |

| [M+H]⁺ | Protonated molecular ion | 211.0541 |

| [M+Na]⁺ | Sodium adduct | 233.0360 |

| [M-CH₃+H]⁺ | Loss of a methyl radical | 196.0306 |

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups, providing a molecular fingerprint.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methoxy groups, C-O stretching of the ether linkages, and C=N/C=C stretching vibrations within the benzothiazole ring system.

Table 3: Predicted Characteristic FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric & Asymmetric N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| -OCH₃ | C-H Stretch | 2850 - 2960 |

| C=N / C=C | Ring Stretching | 1500 - 1650 |

| -NH₂ | N-H Bend (Scissoring) | 1590 - 1650 |

| C-O-C | Asymmetric C-O Stretch | 1200 - 1275 |

| C-O-C | Symmetric C-O Stretch | 1000 - 1075 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The conjugated system of the benzothiazole ring in this compound is expected to give rise to characteristic π → π* transitions, resulting in strong absorption bands in the UV region. The position and intensity of the maximum absorption wavelength (λₘₐₓ) are sensitive to the molecular structure and solvent.

Table 4: Predicted UV-Vis Absorption Data

| Transition Type | Expected λₘₐₓ (nm) | Solvent |

| π → π | ~280 - 320 | Ethanol (B145695) |

| π → π | ~230 - 250 | Ethanol |

Radioligand Binding Assays for Quantitative Receptor Affinity Determination

Radioligand binding assays are a crucial technique in pharmacology for quantifying the interaction between a ligand and a biological receptor. These assays use a radioactively labeled ligand (radioligand) that is known to bind to a specific receptor. The compound of interest, this compound, can be tested for its ability to compete with and displace the radioligand from the receptor.

The affinity of the compound is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. These assays are essential for determining the potency and selectivity of potential drug candidates.

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including complex structures of a ligand bound to its protein target. To achieve this, the ligand-protein complex must first be crystallized. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be modeled.

Obtaining a crystal structure of this compound bound to a target protein would provide invaluable, high-resolution insight into its binding mode. It would reveal the specific amino acid residues involved in the interaction, the precise orientation of the ligand in the binding pocket, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This structural information is fundamental for structure-based drug design and for understanding the molecular basis of the ligand's biological activity.

Research Applications and Interdisciplinary Significance Non Clinical Focus

Utility as a Synthetic Organic Chemistry Building Block and Intermediate

In synthetic organic chemistry, the strategic placement of functional groups on a heterocyclic core can dictate its reactivity and utility. The methoxy (B1213986) groups on the benzothiazole (B30560) ring, such as those in 4,7-dimethoxy-1,3-benzothiazol-6-amine, serve as activating groups, enhancing the nucleophilicity of the aromatic system. This activation facilitates electrophilic substitution reactions, allowing for the introduction of a wide range of other functional groups.

Research on related dimethoxy-activated benzothiazoles has demonstrated that these compounds are versatile precursors for more complex molecules. clockss.org For instance, 2-substituted-5,7-dimethoxybenzothiazoles and 2-substituted-4,6-dimethoxybenzothiazoles have been synthesized through the oxidative cyclization of corresponding thioamides. clockss.org These activated benzothiazoles exhibit nucleophilic reactivity at specific positions (C4 and C7, respectively), enabling reactions such as formylation and acetylation. clockss.org This targeted reactivity is crucial for expanding the synthetic applications of these heterocyclic systems. clockss.org

By analogy, this compound can serve as a key intermediate. The amino group at the C6 position provides an additional site for chemical modification, such as diazotization or acylation, further expanding its synthetic versatility. Established methods for synthesizing the core benzothiazole skeleton include the condensation of 2-aminothiophenols with reagents like carboxylic acids, esters, or acyl chlorides, as well as the Jacobson's synthesis involving the cyclization of thiobenzanilides. clockss.orgijper.org The presence of the dimethoxy and amino substituents on the subject compound makes it an attractive starting material for constructing complex, polyfunctional molecules for various research applications.

Development of Molecular Probes for Investigating Biological Systems

Benzothiazole derivatives are widely investigated as fluorescent probes for detecting biomolecules and monitoring physiological conditions. researchgate.net Their utility stems from a variety of photophysical mechanisms, including intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and photoinduced electron transfer (PET). researchgate.net These mechanisms allow the fluorescent properties of the probe to change selectively in the presence of a specific analyte, enabling its detection. researchgate.net

The structure of this compound is well-suited for the development of fluorescent probes. The benzothiazole core acts as a fluorophore, while the electron-donating methoxy and amino groups can participate in an intramolecular charge transfer process. This ICT character is a key feature in the design of "push-pull" fluorophores, where electron density is shifted across the molecule upon photoexcitation, often leading to environmentally sensitive fluorescence. Small molecule fluorescent probes offer significant advantages for biological imaging, including high selectivity, good sensitivity, and the ability to perform real-time tracking in living cells. researchgate.net By modifying the amino group of this compound with a recognition moiety for a specific biological target, researchers can design novel probes for investigating complex biological systems. researchgate.net

Table 1: Photophysical Mechanisms of Benzothiazole-Based Fluorescent Probes

| Mechanism | Description | Application Example |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | Photoinduced transfer of an electron from an electron-donating group to an electron-accepting group within the same molecule, often resulting in fluorescence that is sensitive to solvent polarity. | Detection of changes in the cellular microenvironment. |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Transfer of a proton between two functional groups within the same molecule in the excited state, leading to a large Stokes shift. | Probes for pH and enzymatic activity. |

| Photoinduced Electron Transfer (PET) | Quenching of fluorescence by an electron transfer process that can be inhibited by analyte binding, leading to a "turn-on" fluorescence response. | Detection of metal ions and small molecules. |

| Aggregation-Induced Emission (AIE) | Molecules that are non-emissive in solution but become highly fluorescent upon aggregation, useful for detecting processes that induce molecular assembly. | Imaging of protein aggregation or lipid droplets. |

Radiotracer Design for Preclinical Imaging Research (e.g., Positron Emission Tomography (PET) Ligands for σ2 Receptors)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in preclinical research to visualize and quantify biological processes in vivo. This requires the use of radiotracers—biologically active molecules labeled with a positron-emitting isotope. A key target in cancer imaging is the sigma-2 (σ2) receptor, a transmembrane protein that is overexpressed in many types of tumor cells. nih.govmdpi.com

The development of selective ligands for the σ2 receptor is an active area of research. nih.gov Various molecular scaffolds, including bicyclic amines, indoles, and tetrahydroisoquinolines, have been explored for this purpose. nih.gov Notably, compounds with dimethoxy substitutions have shown high affinity and selectivity for σ2 receptors. For example, a 6,7-dimethoxy-tetrahydroisoquinoline derivative was identified as having excellent binding affinity (Ki = 0.59 nM) and selectivity for σ2 receptors. nih.govupenn.edu

Given these findings, the 4,7-dimethoxy-1,3-benzothiazole core of the subject compound represents a promising scaffold for designing novel σ2 receptor ligands. By incorporating a positron-emitting radionuclide (such as Carbon-11 or Fluorine-18) into a derivative of this compound, it may be possible to create a new class of PET radiotracers for imaging σ2 receptor expression in tumors. Such tracers would be valuable tools for preclinical cancer research, enabling studies on tumor proliferation and response to therapy. nih.gov

Material Science Applications and Novel Compound Development

Benzothiazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic environments. researchgate.netresearchgate.netresearchgate.net Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer that impedes the corrosion process. researchgate.net This adsorption occurs through the heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring, which interact with the vacant d-orbitals of the metal. researchgate.net

The molecular structure of this compound contains multiple active centers for adsorption: the nitrogen and sulfur atoms of the thiazole (B1198619) ring, the π-electron system, and the electron-donating amine and methoxy groups. These features suggest it could be a highly effective corrosion inhibitor. The amine and methoxy groups increase the electron density on the benzothiazole ring system, which would enhance its adsorption onto the metal surface. mdpi.com Theoretical studies using Density Functional Theory (DFT) on various organic inhibitors have shown a correlation between molecular properties (such as the energy of the highest occupied molecular orbital, HOMO) and inhibition efficiency. worldsresearchassociation.comresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Selected Benzothiazole Derivatives on Steel in HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 1,3-benzothiazol-2-amine | 0.001 M | >90% | researchgate.net |

| 6-methyl-1,3-benzothiazol-2-amine | 0.001 M | >90% | researchgate.net |

| 4-{[(1,3-benzothiazol-2-yl)imino]methyl}-N,N-dimethylaniline | 50 mg/L | 56.39% | researchgate.net |

In mineral processing, flotation is a widely used method to separate valuable minerals from gangue. kaochemicals-eu.com The process relies on the use of chemical reagents, including collectors, which are surface-active agents that selectively adsorb onto the surface of the target mineral, rendering it hydrophobic. danafloat.com This allows the mineral particles to attach to air bubbles and be carried to the surface as froth.

Thiol-containing compounds, such as xanthates and mercaptobenzothiazole, are common collectors used in the flotation of sulfide (B99878) minerals. danafloat.com The effectiveness of a collector is determined by its ability to interact with the mineral surface, which often involves chelation with metal ions. The this compound molecule possesses multiple potential coordination sites—the sulfur atom, the ring nitrogen, and the exocyclic amino nitrogen—that could allow it to act as a chelating agent for metal ions present in various minerals. This suggests its potential as a selective collector in flotation processes. The design of flotation reagents is an area where quantum chemistry is increasingly applied to predict the interaction between reagents and mineral surfaces. mdpi.com

Materials with nonlinear optical (NLO) properties are crucial for the development of advanced technologies in optoelectronics and photonics, including optical data storage and signal processing. nih.gov Organic molecules with a "push-pull" architecture, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system, often exhibit significant second-order NLO responses. researchgate.net

The benzothiazole ring can act as an electron-accepting or π-bridging unit in NLO chromophores. acs.orgacs.orgresearchgate.net The molecular structure of this compound, with its potent electron-donating amine and methoxy groups, makes it an excellent candidate for a donor component in the design of new NLO materials. nih.gov By chemically linking this molecule to a suitable electron-accepting group via a π-conjugated bridge, it is possible to create novel chromophores with large molecular hyperpolarizability, which is a measure of the NLO response. researchgate.net Theoretical and experimental studies have confirmed that benzothiazole-based systems can exhibit large optical responses based on intramolecular charge transfer, a key process for NLO activity. researchgate.net The development of such materials could lead to new components for photonic devices.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-substituted-5,7-dimethoxybenzothiazoles |

| 2-substituted-4,6-dimethoxybenzothiazoles |

| 6,7-dimethoxy-tetrahydroisoquinoline |

| 1,3-benzothiazol-2-amine |

| 6-methyl-1,3-benzothiazol-2-amine |

| 4-{[(1,3-benzothiazol-2-yl)imino]methyl}-N,N-dimethylaniline |

| Guanidine benzothiazole |

| Mercaptobenzothiazole |

| Carbon-11 |

Applications in Agricultural Chemistry (e.g., Insecticides, Herbicides)

While direct research detailing the specific insecticidal or herbicidal applications of this compound is not extensively available in public literature, the broader class of benzothiazole derivatives has been a significant focus in the development of new agrochemicals. mdpi.comnih.govresearchgate.net These compounds are recognized for their wide spectrum of biological activities, which include fungicidal, antibacterial, antiviral, herbicidal, and insecticidal properties. mdpi.comnih.govresearchgate.net The benzothiazole scaffold is considered a vital structure in the discovery of novel pesticides due to its stable and easily modifiable nature. mdpi.com

The exploration of benzothiazole derivatives in agricultural science aims to address the ongoing challenges of crop loss due to pests, diseases, and weeds. mdpi.com The development of new and effective agrochemicals is crucial, especially in light of increasing resistance to existing treatments and the environmental impact of long-term chemical use. mdpi.com

Herbicidal Activity of Benzothiazole Derivatives

Although less reported than their fungicidal or antibacterial counterparts, certain benzothiazole derivatives have demonstrated notable herbicidal efficacy. mdpi.com For instance, research has shown that some compounds can achieve significant herbicidal activity against common weeds. mdpi.com A study on 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, which share the benzothiazole core, found that many of these compounds exhibited potent herbicidal activity against both broad-leaf and grass weeds at low concentrations. nih.gov

In greenhouse pot experiments, one of the synthesized compounds, VI03, was as effective as the commercial herbicide carfentrazone (B104449) ethyl in controlling broadleaf weeds and showed superior efficacy against grass weeds. nih.gov The structure-activity relationship (SAR) analysis from this study revealed that specific substitutions on the pyridine (B92270) ring are crucial for herbicidal activity. nih.gov

The table below summarizes the herbicidal activity of a selected benzothiazole derivative against various weed species.

| Weed Species | Growth Inhibition (%) |

| Amaranthus retroflexus | 100 |

| Chenopodium album | 93 (root), 85 (stem) |

| Digitaria sanguinalis | 90 |

| Setaria viridis | 90 |

This table is generated based on data for various benzothiazole derivatives and is for illustrative purposes of the potential of this class of compounds. mdpi.comnih.gov

Insecticidal Activity of Benzothiazole Derivatives

The insecticidal potential of benzothiazole derivatives is another active area of research. A study focused on novel β-naphthol derivatives containing a benzothiazolylamino group found that most of the synthesized compounds displayed favorable insecticidal properties, particularly against the oriental armyworm and the diamondback moth. nih.gov Several of these compounds exhibited significant lethality rates at low concentrations. nih.gov

The structure-activity relationship analysis from this research provided valuable insights for further structural modifications to enhance insecticidal efficacy. nih.gov The study also investigated the mechanism of action, suggesting that some of these compounds may act on the calcium ion channels in insects. nih.gov

The following table presents the insecticidal activity of selected benzothiazole derivatives against specific pests.

| Pest Species | Concentration (mg·L⁻¹) | Lethality Rate (%) | LC₅₀ (mg·L⁻¹) |

| Oriental Armyworm | 200 | 50-100 | - |

| Diamondback Moth | 10 | 50-95 | 0.0988–5.8864 |

| Spider Mite | 100 | 30-90 | - |

This table is based on data for various benzothiazolylamino-containing β-naphthol derivatives and illustrates the insecticidal potential of this compound class. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.